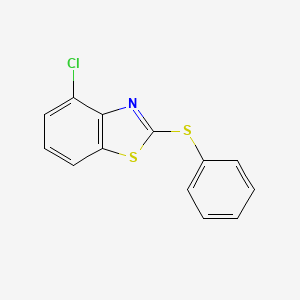

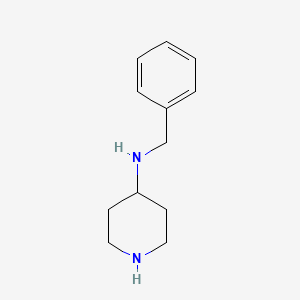

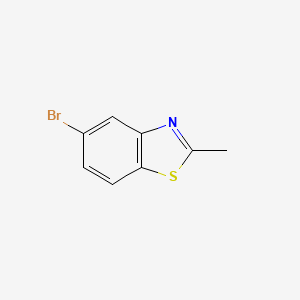

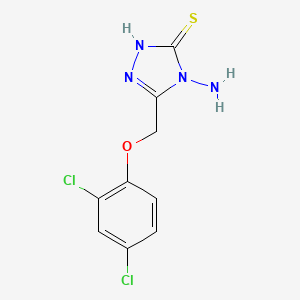

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines, as described in the synthesis of novel 4,5-disubstituted derivatives . Another approach involves the reaction of 4-amino-1,2,4-triazole-5-thione with different aldehydes to form Schiff bases and subsequent Mannich base derivatives . The synthesis of the compound "4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione" was achieved and characterized by single crystal X-ray analysis, providing a method that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of a monohydrate derivative revealed a triclinic system with specific dihedral angles between the triazole ring and other substituents . Similarly, the dimeric silver(I) complex of a triazole derivative was characterized by single crystal X-ray diffraction . These studies provide insights into the molecular geometry and intermolecular interactions of triazole derivatives, which are relevant to understanding the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of a dimeric silver(I) complex demonstrates the ability of triazole derivatives to form coordination compounds . Additionally, the formation of Schiff bases and Mannich bases from triazole derivatives indicates their potential to undergo nucleophilic addition and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the density, melting points, and geometric parameters of these compounds . Spectroscopic studies, including FT-IR, UV-visible, and NMR, offer insights into the vibrational modes, electronic transitions, and chemical shifts, which are crucial for understanding the properties of the compound . The nonlinear optical properties of a hydroxyethyl derivative of 1,2,4-triazole-3-thione suggest potential applications in materials science .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was synthesized from a reaction involving 3H-1,2,4-Triazole-3-thione and characterized using various analytical methods. This research contributes to understanding the structural properties of triazole derivatives (Xue et al., 2008).

Antimicrobial Activities

- Novel triazole derivatives have been synthesized, showing potential in antimicrobial activities. This includes derivatives of 3H-1,2,4-Triazole-3-thione, indicating their importance in developing new antimicrobial agents (Bektaş et al., 2007).

Complex Formation and Coordination Chemistry

- A study on the preparation and characterization of a mixed-ligand silver(I) complex involving 3H-1,2,4-Triazole-3-thione showcases its application in coordination chemistry and material science (Shirinkam et al., 2014).

Biological Activity Studies

- Research on Schiff base sulfur ether derivatives containing 1,2,4-triazole units, derived from 3H-1,2,4-Triazole-3-thione, revealed significant antifungal activities. This demonstrates the potential biomedical applications of these compounds (Zheng Yu-gu, 2015).

Photochemical and Nonlinear Optical Properties

- An in-depth study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a related compound, has been conducted to understand its photophysical, electronic, and nonlinear optical properties, indicating its potential in photonic and electronic applications (Nadeem et al., 2017).

Anti-Inflammatory and Molluscicidal Properties

- A series of 1,2,4-triazoles, including 3H-1,2,4-Triazole-3-thione derivatives, were investigated for their anti-inflammatory and molluscicidal properties. This research highlights the diverse biological activities these compounds can offer (El Shehry et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4OS/c10-5-1-2-7(6(11)3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGKBGZPADFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196051 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

CAS RN |

4413-40-5 | |

| Record name | 4-Amino-5-[(2,4-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.